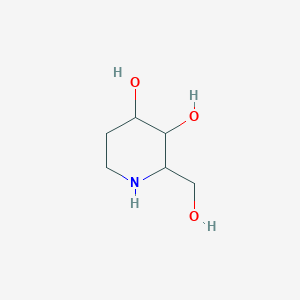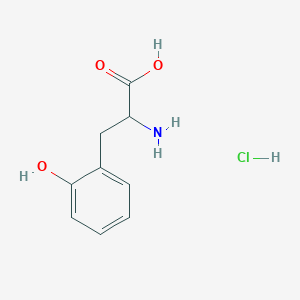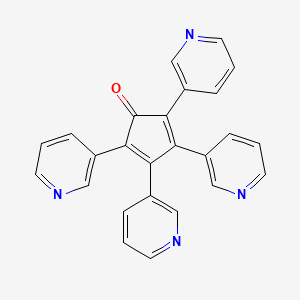
2,3,4,5-Tetra(pyridin-3-yl)cyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapyrid-3-ylcyclopentadienone is a complex organic compound characterized by a cyclopentadienone core substituted with four pyridyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrapyrid-3-ylcyclopentadienone typically involves the condensation of pyridine derivatives with cyclopentadienone precursors. One common method includes the reaction of 1,3-diarylpropan-2-ones with benzil in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Tetrapyrid-3-ylcyclopentadienone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapyrid-3-ylcyclopentadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include substituted pyridyl derivatives, quinones, and dihydro compounds, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Tetrapyrid-3-ylcyclopentadienone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of Tetrapyrid-3-ylcyclopentadienone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylcyclopentadienone: Similar in structure but with phenyl groups instead of pyridyl groups.
Tetrapyridylporphyrin: Contains pyridyl groups but with a porphyrin core.
Tetraphenylporphyrin: Similar to Tetrapyridylporphyrin but with phenyl groups
Uniqueness: Tetrapyrid-3-ylcyclopentadienone is unique due to its combination of a cyclopentadienone core with pyridyl substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other organic molecules .
Eigenschaften
CAS-Nummer |
56650-54-5 |
|---|---|
Molekularformel |
C25H16N4O |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,3,4,5-tetrapyridin-3-ylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H16N4O/c30-25-23(19-7-3-11-28-15-19)21(17-5-1-9-26-13-17)22(18-6-2-10-27-14-18)24(25)20-8-4-12-29-16-20/h1-16H |
InChI-Schlüssel |
XVQVXEQYNUQGHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C(=O)C(=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B15286204.png)
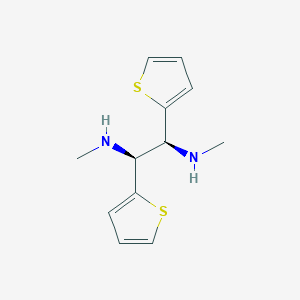

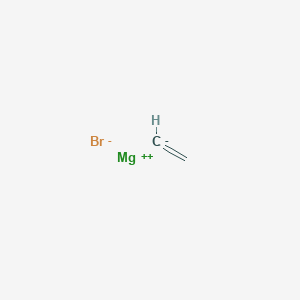
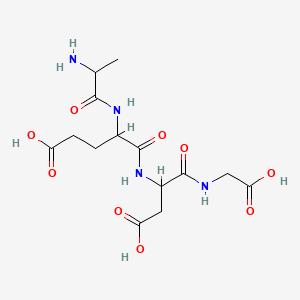
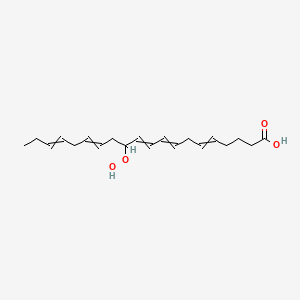
![[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15286263.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid](/img/structure/B15286268.png)
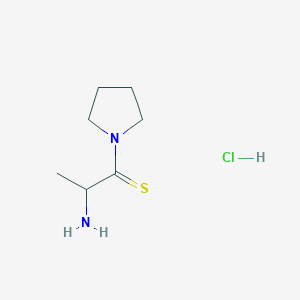

![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)
